molecular formula C24H25BrN4O5 B14110483 3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione

3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione

Cat. No.: B14110483
M. Wt: 529.4 g/mol
InChI Key: CRRZNWXROVAHOH-UHFFFAOYSA-N
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Description

3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a variety of functional groups, including a benzodioxole moiety, a piperazine ring, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a quinazoline core. This unique structure contributes to its potential as a versatile building block in synthetic chemistry and its promising anticancer activity .

Properties

Molecular Formula

C24H25BrN4O5

Molecular Weight

529.4 g/mol

IUPAC Name

3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H25BrN4O5/c25-17-4-5-19-18(13-17)23(31)29(24(32)26-19)7-1-2-22(30)28-10-8-27(9-11-28)14-16-3-6-20-21(12-16)34-15-33-20/h3-6,12-13H,1-2,7-11,14-15H2,(H,26,32)

InChI Key

CRRZNWXROVAHOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=C(C=CC(=C5)Br)NC4=O

Origin of Product

United States

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